molecular formula C9H7NO B6249725 [(1E)-2-isocyanatoethenyl]benzene CAS No. 33066-20-5

[(1E)-2-isocyanatoethenyl]benzene

Cat. No. B6249725
CAS RN: 33066-20-5
M. Wt: 145.2
InChI Key:
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Description

Benzene is a cyclic hydrocarbon with a chemical formula C6H6. Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom . It is a component of products derived from coal and petroleum and is found in gasoline and other fuels .


Synthesis Analysis

Benzene can undergo various reactions such as electrophilic substitution, nitration, sulphonation, halogenation, Friedel Craft’s alkylation, and acylation . The synthesis of benzene derivatives often involves the effect of directing groups and the order of reactions can change the products produced .


Molecular Structure Analysis

The structure of benzene is a hexagonal, planar ring of carbons with alternating single and double bonds. The exceptional chemical stability of this system is attributed to special resonance stabilization of the conjugated cyclic triene . The benzene molecule involves the formation of three delocalized π – orbitals spanning all six carbon atoms .


Chemical Reactions Analysis

Benzene is unusually stable to chemical modification. It undergoes substitution reactions rather than the addition reactions that are typical of alkenes . Most of the reactions of benzene belong to a class called electrophilic aromatic substitution that leaves the ring itself intact but replaces one of the attached hydrogens .


Physical And Chemical Properties Analysis

Benzene is a colourless liquid with a characteristic odour. It is immiscible with water but is readily miscible with organic solvents . Benzene is more stable and less reactive than expected for an unsaturated hydrocarbon .

Mechanism of Action

The mechanism of action of benzene involves the formation of an electrophile that reacts with the aromatic ring. This is followed by the removal of a hydrogen atom .

Safety and Hazards

Benzene is highly toxic and is a known carcinogen; exposure to it may cause leukemia. As a result, there are strict controls on benzene emissions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(1E)-2-isocyanatoethenyl]benzene involves the reaction of benzyl chloride with sodium cyanate to form benzyl isocyanate, which is then reacted with acetaldehyde to form [(1E)-2-isocyanatoethenyl]benzene.", "Starting Materials": [ "Benzyl chloride", "Sodium cyanate", "Acetaldehyde" ], "Reaction": [ "Benzyl chloride is reacted with sodium cyanate in the presence of a solvent such as acetone or ethanol to form benzyl isocyanate.", "Benzyl isocyanate is then reacted with acetaldehyde in the presence of a base such as sodium hydroxide to form [(1E)-2-isocyanatoethenyl]benzene.", "The product can be purified by distillation or recrystallization." ] }

CAS RN

33066-20-5

Product Name

[(1E)-2-isocyanatoethenyl]benzene

Molecular Formula

C9H7NO

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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